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molecular formula C10H11ClO2 B8568197 1-(4-Chlorophenyl)-2-hydroxy-2-methyl-1-propanone

1-(4-Chlorophenyl)-2-hydroxy-2-methyl-1-propanone

Cat. No. B8568197
M. Wt: 198.64 g/mol
InChI Key: NBKNRDNTFHUURE-UHFFFAOYSA-N
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Patent
US07390835B2

Procedure details

To a solution of 3.4 g of 1-(4-chlorophenyl)-2-methyl-2-trimethylsilyloxy-propan-1-one in 10 mL of methanol 4 mL of 2N HCl was added and the mixture was stirred for 3 hr. The reaction was diluted with CH2Cl2 and washed with water, brine, dried and concentrated to give the title compound which was used in the next step without purification. 1H NMR: (500 MHz, CDCl3): δ 1.65 (s, 6H), 7.47 (d, 2H), 8.03 (d, 2H)
Name
1-(4-chlorophenyl)-2-methyl-2-trimethylsilyloxy-propan-1-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[C:9]([CH3:16])([O:11][Si](C)(C)C)[CH3:10])=[CH:4][CH:3]=1.Cl>CO.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:17])[C:9]([CH3:10])([OH:11])[CH3:16])=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(4-chlorophenyl)-2-methyl-2-trimethylsilyloxy-propan-1-one
Quantity
3.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(C)(O[Si](C)(C)C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(C)(O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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